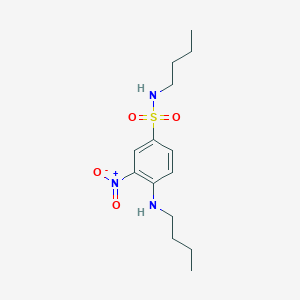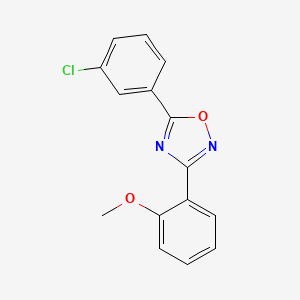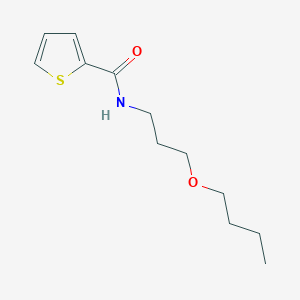
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide, also known as MNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB is a member of the amide family of compounds and has a molecular weight of 277.3 g/mol.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to have a range of biochemical and physiological effects. In animal studies, 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been shown to reduce inflammation and pain, as well as to improve cognitive function. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has also been shown to inhibit the growth of cancer cells and bacteria, suggesting potential applications in cancer and infectious disease research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in lab experiments include its relative ease of synthesis, high purity, and potential applications in a range of scientific research fields. However, the limitations of using 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in lab experiments include its limited solubility in water, which can make it difficult to work with, as well as its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research involving 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide. One area of research could focus on the development of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide as a potential anti-inflammatory agent for the treatment of conditions such as arthritis and inflammatory bowel disease. Another area of research could focus on the potential use of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research could explore the potential applications of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in cancer and infectious disease research, as well as in the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide involves the reaction of 2-methyl-4-nitroaniline with 3-methylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide in high purity. The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells and bacteria. Additionally, 3-methyl-N-(2-methyl-4-nitrophenyl)butanamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)6-12(15)13-11-5-4-10(14(16)17)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXZNXVONIWDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methyl-4-nitrophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4887485.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)

![3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)


![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![1-[4-(4-methoxyphenoxy)butoxy]-3-methylbenzene](/img/structure/B4887558.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)